Nvp-dky709

IKZF2 Selectivity Molecular Glue

Standard IMiDs (lenalidomide/pomalidomide) lack IKZF2 degradation activity due to a single amino acid difference in the target zinc finger domain. NVP-DKY709 is the validated chemical probe for IKZF2-selective studies. - **Selectivity**: Degrades IKZF2 (DC50=4-11nM, Dmax=53-69%) with no measurable IKZF1/3 degradation - **Validation**: Phase I clinical candidate (NCT03891953); co-crystal structure confirmed - **Supply**: Research-grade material suitable for Treg/TIL functional assays and combo studies with anti-PD-1

Molecular Formula C25H27N3O3
Molecular Weight 417.5 g/mol
Cat. No. B10830234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp-dky709
Molecular FormulaC25H27N3O3
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C25H27N3O3/c29-23-9-8-22(24(30)26-23)28-16-20-14-19(6-7-21(20)25(28)31)18-10-12-27(13-11-18)15-17-4-2-1-3-5-17/h1-7,14,18,22H,8-13,15-16H2,(H,26,29,30)
InChIKeyOMISHRJQMYQPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVP-DKY709 (DKY709): A First-in-Class Selective IKZF2 Molecular Glue Degrader for Cancer Immunotherapy Research


NVP-DKY709 (DKY709) is a first-in-class, orally active, and selective molecular glue degrader of the IKZF2 (Helios) transcription factor, acting via recruitment to the cereblon (CRBN) E3 ubiquitin ligase [1]. Unlike earlier immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, which preferentially degrade IKZF1 and IKZF3, NVP-DKY709 was rationally designed to spare IKZF1/3 and selectively target IKZF2 [2]. This selectivity is critical because IKZF2 is a lineage-defining transcription factor for immunosuppressive regulatory T cells (Tregs), and its degradation aims to reprogram Tregs, reduce tumor-mediated immune suppression, and enhance anti-tumor immunity [1]. The compound has advanced to clinical evaluation (Phase I/Ib, NCT03891953) as both a monotherapy and in combination with the anti-PD-1 antibody spartalizumab (PDR001) for patients with advanced solid tumors [3].

Why NVP-DKY709 Cannot Be Substituted by Generic Lenalidomide or Pomalidomide in IKZF2-Focused Studies


Generic substitution of NVP-DKY709 with common immunomodulatory drugs (IMiDs) like lenalidomide or pomalidomide is scientifically invalid for studies targeting the IKZF2/Helios pathway. Lenalidomide and pomalidomide act as molecular glues that recruit IKZF1 and IKZF3 to CRBN, but they exhibit negligible degradation of IKZF2 [1]. This differential selectivity arises from a single amino acid difference in the β-hairpin zinc finger domain, and X-ray crystallography of the DDB1:CRBN:NVP-DKY709:IKZF2 ternary complex confirms that NVP-DKY709 is uniquely positioned to engage IKZF2 while avoiding IKZF1/3 [2]. Therefore, procurement of NVP-DKY709 is essential for any research program specifically interrogating IKZF2-dependent Treg suppression or developing next-generation, IKZF2-sparing immunotherapies.

Quantitative Differentiation of NVP-DKY709: Head-to-Head and Cross-Study Comparisons Against Key IKZF2 Degraders


Target Selectivity: NVP-DKY709 Spares IKZF1/3, Unlike Lenalidomide/Pomalidomide

NVP-DKY709 demonstrates absolute selectivity for IKZF2 degradation, with no detectable effect on IKZF1 or IKZF3 protein levels, even at high concentrations. This is a critical differentiator from lenalidomide and pomalidomide, which potently degrade IKZF1 and IKZF3 but have minimal to no effect on IKZF2 [1]. The selectivity of NVP-DKY709 is structurally rationalized by X-ray crystallography of the DDB1:CRBN:NVP-DKY709:IKZF2(ZF2) ternary complex [2].

IKZF2 Selectivity Molecular Glue CRBN Immuno-Oncology

Degradation Potency: NVP-DKY709 Exhibits Nanomolar DC50 for IKZF2

NVP-DKY709 degrades IKZF2 with a half-maximal degradation concentration (DC50) of 4 nM and a maximum degradation (Dmax) of 53% in cellular assays [1]. While more recently disclosed clinical candidates like PVTX-405 (DC50 = 0.7 nM, Dmax = 91%) show higher potency and efficacy, NVP-DKY709 remains a well-characterized and valuable tool compound for studying IKZF2 biology, and its degradation profile is well-documented in primary literature [2]. In Jurkat cells, DKY709 shows a DC50 of 11 nM and Dmax of 69% .

DC50 IKZF2 Degradation Potency Molecular Glue Quantitative Pharmacology

Functional Rescue of Exhausted T-Effector Cells: NVP-DKY709 Reverses Immunosuppression

Treatment with NVP-DKY709 reduces the suppressive activity of human Treg cells and rescues cytokine production (IL-2, IFNγ) in exhausted T-effector (Teff) cells co-cultured with Tregs [1]. In contrast, lenalidomide, due to its degradation of IKZF1/3, does not exhibit this specific functional rescue in the same IKZF2-dependent context [2]. This functional readout directly links IKZF2 degradation to enhanced anti-tumor immunity.

Treg Teff Cytokine Rescue IL-2 IFNγ Immuno-Oncology

In Vivo Tumor Growth Inhibition: NVP-DKY709 Delays Tumor Growth in Humanized Mouse Models

In vivo, daily oral administration of NVP-DKY709 at 100 mg/kg significantly delayed tumor growth in a humanized mouse model of MDA-MB-231 breast cancer, an effect comparable to that achieved with the anti-PD-1 antibody PDR001 [1]. While other IKZF2 degraders like PLX-4545 and PVTX-405 have also shown single-agent activity in various syngeneic models, NVP-DKY709 was among the first to demonstrate this efficacy in a humanized system, providing a critical translational bridge [2].

In Vivo Efficacy Xenograft Humanized Mice Tumor Growth IKZF2

Clinical-Stage Validation: NVP-DKY709 Demonstrates Manageable Safety and Exploratory Anti-Tumor Activity in Phase I

In the first-in-human Phase I trial (NCT03891953), NVP-DKY709 demonstrated manageable safety and exploratory anti-tumor activity. As monotherapy, it achieved a durable disease control rate (DCR) of 41.4% in patients with advanced solid tumors (NSCLC, melanoma, NPC) who had progressed on prior anti-PD-(L)1 therapy [1]. This clinical readout positions NVP-DKY709 as one of the most clinically advanced IKZF2-selective degraders, alongside PLX-4545 which has reported Phase I data in healthy volunteers [2].

Phase I Clinical Trial Safety Disease Control Rate Solid Tumors

Optimal Research Applications for NVP-DKY709 in Immuno-Oncology and Drug Discovery


Validating IKZF2 as a Therapeutic Target in Treg-Dependent Immunosuppression

Use NVP-DKY709 as a chemical probe to specifically degrade IKZF2 in human Treg/Teff co-culture systems. Its selectivity for IKZF2 over IKZF1/3 (unlike lenalidomide) ensures that any observed functional rescue of Teff cytokine production is directly attributable to IKZF2 loss, providing robust target validation data [1].

Benchmarking Novel IKZF2 Degraders in Biochemical and Cellular Assays

Employ NVP-DKY709 as a reference standard in IKZF2 degradation assays (DC50 = 4-11 nM, Dmax = 53-69%). Its well-characterized degradation profile and oral bioavailability in preclinical species make it an ideal comparator for evaluating next-generation IKZF2 molecular glues or PROTACs in terms of potency, selectivity, and in vivo pharmacokinetics [1].

Preclinical Combination Studies with Immune Checkpoint Inhibitors

Investigate the synergistic potential of NVP-DKY709 in combination with anti-PD-1/PD-L1 antibodies. Preclinical data show that NVP-DKY709 monotherapy achieves tumor growth inhibition comparable to PD-1 blockade, suggesting a strong rationale for combination strategies to overcome resistance to checkpoint inhibitors [2].

Investigating the Role of IKZF2 in Exhausted T-Cell Phenotypes

Utilize NVP-DKY709 to dissect the contribution of IKZF2 to T-cell exhaustion and dysfunction in tumor-infiltrating lymphocytes (TILs). As IKZF2 expression is elevated in tumor Tregs and exhausted CD8+ TILs, NVP-DKY709 can be used to assess whether IKZF2 degradation can reinvigorate anti-tumor T-cell responses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvp-dky709

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.